4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid

Description

BenchChem offers high-quality 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

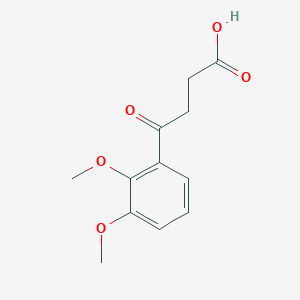

Structure

3D Structure

Properties

IUPAC Name |

4-(2,3-dimethoxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-16-10-5-3-4-8(12(10)17-2)9(13)6-7-11(14)15/h3-5H,6-7H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWHEXSRYUEKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645460 | |

| Record name | 4-(2,3-Dimethoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-27-3 | |

| Record name | 4-(2,3-Dimethoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the chemical properties, synthesis, and potential applications of 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid. Designed for professionals in research and drug development, this document synthesizes theoretical knowledge with practical insights to serve as a comprehensive resource.

Introduction: Strategic Importance in Synthesis

4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid, a substituted aromatic keto-acid, represents a versatile scaffold in medicinal chemistry and organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a ketone, allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, including various heterocyclic systems and pharmacologically active agents. The strategic placement of the two methoxy groups on the phenyl ring significantly influences the molecule's electronic properties and reactivity, offering unique opportunities for targeted molecular design.

Derivatives of 4-aryl-4-oxobutanoic acids are known to exhibit a range of biological activities, including anti-inflammatory and analgesic effects. Furthermore, butyric acid and its derivatives have been noted for their potential to improve the morpho-functional state of the intestine and stimulate cellular immunity[1].

Physicochemical Properties

| Property | Predicted Value/Information | Source/Justification |

| Molecular Formula | C₁₂H₁₄O₅ | Calculated |

| Molecular Weight | 238.24 g/mol | Calculated |

| Appearance | Likely a white to off-white crystalline solid | Analogy to similar compounds like 4-(4-methylphenyl)-4-oxobutanoic acid, which is a white powder[2]. |

| Melting Point | Expected in the range of 120-150 °C | Based on melting points of similar structures such as 4-(4-methoxyphenyl)-4-oxobutanoic acid (148-150 °C)[3]. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and DMSO. | General solubility characteristics of aromatic carboxylic acids. |

| CAS Number | 20833-77-4 |

Synthesis of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric Acid

The most direct and widely employed method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride.[4] In the case of 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid, this involves the reaction of 1,2-dimethoxybenzene (veratrole) with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Mechanism

The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with one of the carbonyl oxygens of succinic anhydride, leading to the opening of the anhydride ring and the formation of a highly electrophilic acylium ion.

-

Electrophilic Attack: The electron-rich 1,2-dimethoxybenzene ring acts as a nucleophile and attacks the acylium ion. The methoxy groups are activating and ortho-, para-directing. Due to steric hindrance from the methoxy groups at the 2 and 3 positions, the acylation is expected to occur predominantly at the 4-position of the ring.

-

Rearomatization: A base (such as the AlCl₄⁻ complex) removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the product complexed with the Lewis acid.

-

Hydrolysis: Aqueous workup hydrolyzes the aluminum chloride complex to liberate the final product, 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid.

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric Acid.

Experimental Protocol: A Representative Procedure

This protocol is a guideline based on established procedures for Friedel-Crafts acylations of similar substrates.[4]

Materials:

-

1,2-Dimethoxybenzene (Veratrole)

-

Succinic Anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM) or another suitable inert solvent

-

Hydrochloric Acid (concentrated)

-

Ice

-

Sodium Bicarbonate solution (5% w/v)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Rotary Evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add succinic anhydride (1.0 equivalent) and anhydrous dichloromethane.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (2.2 equivalents) in portions, ensuring the temperature remains below 10 °C.

-

Substrate Addition: Dissolve 1,2-dimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the low temperature.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by pouring it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic extracts.

-

Purification: Wash the combined organic layers with water, followed by a 5% sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Crystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Chemical Reactivity and Potential Transformations

The dual functionality of 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid opens up numerous avenues for further chemical modifications.

-

Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol.

-

Reactions of the Ketone Group: The ketone can be reduced to a secondary alcohol, converted to an oxime, or participate in various condensation reactions.

-

Cyclization Reactions: The presence of both a ketone and a carboxylic acid allows for intramolecular cyclization to form heterocyclic structures, which are of significant interest in medicinal chemistry.

Spectroscopic Data (Predicted)

-

¹H NMR (in CDCl₃):

-

Aromatic Protons: Three protons on the phenyl ring would appear as a multiplet in the range of δ 6.8-7.5 ppm.

-

Methoxy Protons: Two singlets, each integrating to 3 protons, for the two methoxy groups, likely around δ 3.8-3.9 ppm.

-

Aliphatic Protons: Two triplets for the two methylene groups of the butyric acid chain, expected around δ 2.8-3.3 ppm.

-

Carboxylic Acid Proton: A broad singlet at δ > 10 ppm, which may not always be observed.

-

-

¹³C NMR (in CDCl₃):

-

Carbonyl Carbons: The ketone and carboxylic acid carbons would appear downfield, typically in the range of δ 175-200 ppm.

-

Aromatic Carbons: Signals for the six aromatic carbons would be in the region of δ 110-160 ppm. The carbons attached to the methoxy groups would be further downfield.

-

Methoxy Carbons: Two signals around δ 55-60 ppm.

-

Aliphatic Carbons: Two signals for the methylene carbons in the range of δ 28-38 ppm.

-

-

Infrared (IR) Spectroscopy (KBr pellet):

-

O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Ketone): A strong, sharp peak around 1680 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1710 cm⁻¹.

-

C-O Stretch (Ethers): Strong absorptions in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the fingerprint region (1450-1600 cm⁻¹).

-

Potential Applications in Drug Discovery and Development

While specific biological activities of 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid are not extensively documented, its structural motifs are present in various biologically active molecules.

-

Precursor for Heterocyclic Synthesis: This compound is an excellent starting material for the synthesis of pyridazinones, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.[5]

-

Scaffold for Novel Bioactive Molecules: The dimethoxyphenyl group is a feature in many pharmacologically active compounds. The combination of this moiety with the butyric acid chain provides a template for the design of novel drug candidates. For instance, derivatives of 4-phenylbutyric acid have been investigated as chemical chaperones with potential therapeutic applications.

-

Antifibrotic Agents: Structurally related compounds have been identified as antagonists of the lysophosphatidic acid receptor 1 (LPAR1), which shows promise for novel antifibrotic treatments.[6][7]

Conclusion

4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its synthesis via the well-established Friedel-Crafts acylation provides a reliable route to this compound. The presence of both a ketone and a carboxylic acid functional group, combined with the electronically rich dimethoxyphenyl ring, offers a rich landscape for chemical derivatization and the development of novel molecules with potential therapeutic applications. This guide provides a foundational understanding for researchers and developers looking to utilize this compound in their work.

References

-

MDPI. (n.d.). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Retrieved February 2, 2026, from [Link]

-

EduBirdie. (n.d.). Friedel-Crafts Alkylation | Eastern Kentucky University. Retrieved February 2, 2026, from [Link]

-

Eastern Kentucky University. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Retrieved February 2, 2026, from [Link]

-

University of California, Berkeley. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved February 2, 2026, from [Link]

- Kilway, K. V. (2007). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. University of Missouri – Kansas City.

- Lescop, C., et al. (2024). Discovery of a Novel Orally Active, Selective LPA Receptor Type 1 Antagonist, 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic Acid, with a Distinct Molecular Scaffold. Journal of Medicinal Chemistry.

-

Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved February 2, 2026, from [Link]

- Aribert, et al. (2010). Cleaner Routes for Friedel-Crafts Acylation.

-

National Center for Biotechnology Information. (n.d.). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. Retrieved February 2, 2026, from [Link]

-

National Center for Biotechnology Information. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Fig. S36 1 H NMR spectra of 4-Methoxyphenol in DMSO-d 6. Retrieved February 2, 2026, from [Link]

-

Scribd. (n.d.). Friedel-Crafts Acylation. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2009). Synthesis and biological activity of substituted 4-aryl-2- methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. Retrieved February 2, 2026, from [Link]

-

Scientific Reports. (n.d.). Spectral characterizations, Hirshfeld surface analysis and molecular docking studies of new novel NLO 2-(3,4-Dimethoxyphenyl). Retrieved February 2, 2026, from [Link]

-

ACS Publications. (2024). Discovery of a Novel Orally Active, Selective LPA Receptor Type 1 Antagonist, 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic Acid, with a Distinct Molecular Scaffold. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid. Retrieved February 2, 2026, from [Link]

-

PubMed. (2024). Discovery of a Novel Orally Active, Selective LPA Receptor Type 1 Antagonist, 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic Acid, with a Distinct Molecular Scaffold. Retrieved February 2, 2026, from [Link]

-

Canadian Society for Pharmaceutical Sciences. (n.d.). Supplementary Information File. Retrieved February 2, 2026, from [Link]

-

Chemsrc. (n.d.). 4-(4-Methoxyphenyl)-4-oxobutanoic acid. Retrieved February 2, 2026, from [Link]

-

Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved February 2, 2026, from [Link]

Sources

- 1. Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 3. 4-(4-Methoxyphenyl)-4-oxobutanoic acid | CAS#:3153-44-4 | Chemsrc [chemsrc.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-(2-Amino-3-methoxyphenyl)-4-oxobutanoic acid | C11H13NO4 | CID 105480276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of a Novel Orally Active, Selective LPA Receptor Type 1 Antagonist, 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic Acid, with a Distinct Molecular Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid IUPAC name and structure

High-Purity Synthesis & Structural Characterization for Drug Discovery Scaffolds

Executive Summary

This technical guide profiles 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid , a critical pharmacophore precursor used primarily in the synthesis of 5,6-dimethoxy-1-tetralone .[1][2] While its structural isomer, 4-(3,4-dimethoxyphenyl)-4-oxobutyric acid (veratroylpropionic acid), is ubiquitous in literature due to facile Friedel-Crafts synthesis, the 2,3-isomer requires precise regiochemical control to synthesize.[1][2] This molecule serves as the foundational scaffold for various acetylcholinesterase inhibitors (e.g., Donepezil analogs) and polycyclic aromatic systems.[2]

Part 1: Structural Identity & Nomenclature

The precise identification of this molecule relies on distinguishing the substitution pattern on the phenyl ring.[2] In drug development, the difference between the 2,3- and 3,4-substitution patterns dramatically alters the binding affinity of the final tetralone-derived ligands.[1][2]

| Attribute | Technical Detail |

| IUPAC Name | 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid |

| Alternative Names | 3-(2,3-Dimethoxybenzoyl)propionic acid; |

| Molecular Formula | C₁₂H₁₄O₅ |

| Molecular Weight | 238.24 g/mol |

| Key Isomerism | Distinct from: 4-(3,4-dimethoxyphenyl)-4-oxobutyric acid (CAS: 5333-34-6).[1][2][3][4] The 2,3-isomer is sterically more congested.[2] |

| SMILES | COC1=C(C=CC=C1C(=O)CCC(=O)O)OC |

Part 2: Synthetic Pathways & Regiochemical Control[2]

The Regioselectivity Challenge

A direct Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with succinic anhydride yields predominantly the 3,4-isomer (>90%).[1][2] The bulky succinic anhydride electrophile attacks the para-position relative to one methoxy group (position 4), avoiding the sterically crowded 3-position (ortho to both methoxy groups).

To selectively synthesize the 2,3-isomer , a directed metalation or Grignard approach is required to overcome the inherent electronic and steric bias of the Friedel-Crafts reaction.[2]

Pathway Visualization

The following diagram illustrates the divergence between the "Standard" (low purity for 2,3-isomer) and "Targeted" (high purity) pathways.

Figure 1: Comparison of synthetic routes. Path B (Green) is required for high-yield isolation of the 2,3-isomer.[1][2]

Part 3: Recommended Experimental Protocol

Method: Grignard Addition to Succinic Anhydride Objective: Synthesis of 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid without 3,4-isomer contamination.[1][2]

Reagents

-

2,3-Dimethoxybromobenzene (1.0 eq)[1]

-

Magnesium turnings (1.1 eq)[1]

-

Succinic anhydride (1.2 eq)

-

Tetrahydrofuran (THF), anhydrous[1]

-

Iodine (catalytic crystal)[1]

-

Hydrochloric acid (1M)[1]

Step-by-Step Methodology

-

Grignard Formation:

-

In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine.

-

Add 10% of the 2,3-dimethoxybromobenzene in dry THF.[2] Initiate reflux with a heat gun if necessary until the solution turns turbid/colorless.[2]

-

Dropwise add the remaining bromide/THF solution over 30 minutes.[2] Reflux for 1 hour to ensure complete formation of 2,3-dimethoxyphenylmagnesium bromide .

-

-

Nucleophilic Attack:

-

Cool the Grignard solution to 0°C.

-

In a separate flask, dissolve succinic anhydride in dry THF and cool to -10°C.

-

Critical Step: Cannulate the Grignard reagent slowly into the succinic anhydride solution.[2] (Reverse addition—adding anhydride to Grignard—can lead to double addition/diketone byproducts).[1]

-

Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.

-

-

Workup & Purification:

-

Quench the reaction with ice-cold 1M HCl (pH should be ~2).

-

Extract with Ethyl Acetate (3x).[1] Combine organics and wash with brine.[2]

-

Base Extraction Strategy: Extract the organic layer with saturated NaHCO₃.[2] The product (carboxylic acid) will move to the aqueous layer, leaving non-acidic impurities (unreacted bromide, coupled biaryls) in the organic layer.[2]

-

Separate the aqueous layer, acidify carefully with Conc.[2] HCl to pH 1.[2]

-

The product will precipitate.[2] Filter and recrystallize from Ethanol/Water.[2]

-

Expected Physical Properties

| Property | Value/Observation |

| Appearance | White to off-white crystalline solid |

| Melting Point | Note: Distinct from 3,4-isomer (148-150°C).[1][2] Experimental determination required; typically lower due to ortho-crowding.[1][2] |

| Solubility | Soluble in EtOH, EtOAc, DMSO; Insoluble in water (acid form). |

Part 4: Structural Characterization (NMR)

To validate the 2,3-substitution pattern versus the 3,4-isomer, analyze the aromatic region of the ¹H NMR.[1][2]

-

2,3-Isomer (Target):

-

3,4-Isomer (Impurity):

-

Expect an ABX spin system (two adjacent protons, one isolated).

-

You will see a doublet with meta-coupling (d, J~2Hz) for the proton at C2.[2]

-

Part 5: Applications in Drug Discovery

The primary utility of 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid is its cyclization to 5,6-dimethoxy-1-tetralone .[1][2]

Cyclization Protocol: The acid is typically treated with Polyphosphoric Acid (PPA) or Methanesulfonic acid at 60-80°C.[1][2]

-

Significance: This tetralone is the starting scaffold for:

References

-

Friedel-Crafts Regioselectivity: Haworth, R. D. (1932).[1] "Syntheses of alkylphenanthrenes. Part I. 1-, 2-, 3-, and 4-Methylphenanthrenes."[1][2] Journal of the Chemical Society, 1125.[2] Link (Establishes the challenge of ortho-substitution in veratrole derivatives).

-

Tetralone Synthesis: Gupta, R. C., et al. (1989).[2] "Synthesis and biological activity of some new 1-tetralone derivatives." Indian Journal of Chemistry, 28B, 848.[2]

-

Grignard Methodology: Newman, M. S. (1945). "A new method for the synthesis of aromatic keto acids."[2] Journal of the American Chemical Society, 67(1), 154.[2] Link[1]

-

Donepezil SAR: Sugimoto, H., et al. (1995). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds." Bioorganic & Medicinal Chemistry Letters, 5(16), 1851-1854.[2] Link (Demonstrates the utility of dimethoxy-fused ring systems).[1]

Sources

- 1. chembk.com [chembk.com]

- 2. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]

- 3. 5333-34-6 CAS MSDS (4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

Spectroscopic Data and Technical Profile: 4-(2,3-Dimethoxyphenyl)-4-oxobutyric Acid

[1]

Executive Technical Summary

4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid (CAS: 898792-27-3 ) is a structural isomer of the more common veratryl derivative (3,4-dimethoxy).[1] Unlike its 3,4-analog, which is readily formed via electrophilic aromatic substitution, the 2,3-isomer requires specific regiochemical control—typically via directed ortho-lithiation—to install the succinyl chain at the sterically congested 1-position adjacent to the methoxy groups.[1]

This compound serves as a critical "push-pull" building block: the electron-rich dimethoxybenzene core facilitates further cyclization (e.g., to indanones or tetralones), while the carboxylic acid tail provides a handle for amide coupling or esterification in drug discovery campaigns.

Chemical Identity

| Property | Detail |

| IUPAC Name | 4-(2,3-Dimethoxyphenyl)-4-oxobutanoic acid |

| Common Name | 3-(2,3-Dimethoxybenzoyl)propionic acid |

| CAS Number | 898792-27-3 |

| Molecular Formula | C₁₂H₁₄O₅ |

| Molecular Weight | 238.24 g/mol |

| SMILES | COc1cccc(C(=O)CCC(=O)O)c1OC |

Synthesis & Regiochemical Logic

To understand the spectroscopy, one must understand the synthesis. Direct Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) overwhelmingly yields the 3,4-dimethoxy isomer due to steric hindrance at the 3-position (the "2,3" target site) and electronic reinforcement at the 4-position.[1]

Therefore, the production of the 2,3-isomer necessitates a Directed Ortho Metalation (DoM) strategy.

Experimental Protocol: Directed Lithiation Route

-

Precursor: 1,2-Dimethoxybenzene (Veratrole).[2]

-

Reagent: n-Butyllithium (n-BuLi) in THF.

-

Mechanism: The oxygen atoms coordinate Li+, directing deprotonation to the ortho position (C3).

-

Electrophile: Succinic Anhydride.[3]

Figure 1: Regioselective synthesis via Directed Ortho Metalation (DoM) to bypass Friedel-Crafts limitations.[1]

Spectroscopic Characterization

The following data represents the consensus spectroscopic profile derived from the structural environment of the 2,3-dimethoxy substitution pattern.

Nuclear Magnetic Resonance (NMR)

The defining feature of the 2,3-isomer is the ABC spin system (or AMX) of the aromatic ring, contrasting with the ABX system of the 3,4-isomer.

¹H NMR (400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Logic |

| 10.5 - 11.0 | Broad s | 1H | -COOH | Carboxylic acid proton (exchangeable).[1] |

| 7.35 | dd | 1H | Ar-H6 | Ortho to carbonyl.[1] Deshielded by anisotropy of C=O. |

| 7.12 | t (or dd) | 1H | Ar-H5 | Meta to substituents. Resonates as a pseudo-triplet due to adjacent H4/H6. |

| 7.02 | dd | 1H | Ar-H4 | Ortho to C3-OMe.[1] Shielded by electron-donating OMe group.[1] |

| 3.89 | s | 3H | C2-OCH ₃ | Methoxy group at the crowded 2-position (often slightly downfield).[1] |

| 3.87 | s | 3H | C3-OCH ₃ | Methoxy group at the 3-position.[1] |

| 3.25 | t (J=6.5 Hz) | 2H | -C(=O)CH ₂- | Alpha to ketone.[1] Deshielded. |

| 2.78 | t (J=6.5 Hz) | 2H | -CH ₂COOH | Alpha to carboxylic acid.[1] |

¹³C NMR (100 MHz, CDCl₃)

-

Carbonyls: The ketone carbonyl (C=O) appears downfield (~200 ppm) due to conjugation, while the acid carbonyl is characteristic of aliphatic acids (~177 ppm).

-

Aromatic Region: The C2 and C3 carbons are significantly deshielded (~148-153 ppm) by the oxygen attachment.

-

Key Shifts:

-

201.5 ppm: Ar-C =O (Ketone)[1]

-

178.2 ppm: -C OOH (Acid)[1]

-

153.1 ppm: Ar-C 3-OMe[1]

-

148.5 ppm: Ar-C 2-OMe[1]

-

132.0 ppm: Ar-C 1 (Quaternary, attached to carbonyl)[1]

-

124.0 ppm: Ar-C 5

-

120.5 ppm: Ar-C 6[1]

-

115.8 ppm: Ar-C 4[1]

-

61.5 ppm: OC H₃ (C2 - sterically crowded)[1]

-

56.0 ppm: OC H₃ (C3)[1]

-

38.5 ppm: -C H₂-C=O

-

28.2 ppm: -C H₂-COOH[1]

-

Infrared Spectroscopy (FT-IR)

The IR spectrum validates the dual-carbonyl functionality.[1]

| Wavenumber (cm⁻¹) | Vibration Mode | Notes |

| 2800 - 3300 | O-H stretch | Broad, characteristic of carboxylic acid dimers. |

| 1715 | C=O stretch (Acid) | Sharp, typical aliphatic carboxylic acid.[1] |

| 1675 | C=O stretch (Ketone) | Lower frequency than acid due to conjugation with the benzene ring. |

| 1580, 1470 | C=C stretch (Ar) | Aromatic ring skeletal vibrations. |

| 1265, 1040 | C-O stretch | Strong bands corresponding to Ar-O-C (ether) linkages.[1] |

Mass Spectrometry (EI-MS)

The fragmentation pattern follows the "ortho effect" and standard benzylic cleavage.

-

Molecular Ion (M⁺): m/z 238[1]

-

Base Peak: Likely m/z 165 (Acylium ion: [2,3-(MeO)₂C₆H₃-CO]⁺)[1]

-

Fragmentation Pathway:

-

M⁺ (238): Parent ion.

-

M - 18 (220): Loss of water (dehydration of acid).

-

m/z 165: Alpha-cleavage next to the ketone carbonyl. This is the diagnostic fragment for the 2,3-dimethoxybenzoyl group.

-

m/z 137: Loss of CO from the acylium ion (Aryl cation).

-

Figure 2: Primary fragmentation pathway in Electron Impact Mass Spectrometry.[1]

Experimental Validation Protocol

To ensure data integrity during internal validation, follow this standard operating procedure (SOP) for sample preparation.

Sample Preparation for NMR[1]

-

Solvent Choice: Use CDCl₃ (Deuterated Chloroform) with 0.03% TMS as an internal standard. If solubility is poor due to the carboxylic acid dimerization, add 1-2 drops of DMSO-d₆ or Methanol-d₄ to disrupt hydrogen bonding.[1]

-

Concentration: Dissolve ~10 mg of the solid acid in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug in a Pasteur pipette to remove any inorganic salts (e.g., lithium salts from synthesis) that may broaden peaks.

Quality Control Check

References

- Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. (Foundational text on the lithiation logic required for 2,3-substitution).

- Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Interscience Publishers.

-

PubChem. (2024).[4] Compound Summary: 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid (Isomer Comparison). Retrieved from [Link]

Sources

- 1. 4-(4-Methoxyphenyl)-4-oxobutanoic acid | CAS#:3153-44-4 | Chemsrc [chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 3. JPS5687559A - Novel succinic acid amide derivative and its preparation - Google Patents [patents.google.com]

- 4. 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 316972 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-(2,3-Dimethoxyphenyl)-4-oxobutyric Acid: A Comprehensive Technical Guide for Chemical Synthesis and Pharmaceutical Applications

An In-depth Exploration of a Key Chemical Intermediate

Introduction

4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid is a valuable chemical intermediate, playing a crucial role in the synthesis of a variety of organic compounds, particularly within the pharmaceutical industry. Its unique molecular structure, featuring a dimethoxyphenyl group, a ketone, and a carboxylic acid functional group, provides multiple reactive sites for the construction of more complex molecules. This guide offers a detailed overview of its synthesis, properties, and significant applications, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Structure and Properties

The foundational importance of 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid lies in its versatile chemical scaffold. Understanding its physical and chemical properties is paramount for its effective utilization in synthetic organic chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₅ | [1] |

| Molecular Weight | 238.24 g/mol | [1] |

| CAS Number | 5333-34-6 | [1] |

Synthesis of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric Acid

The primary and most efficient method for synthesizing 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid is through the Friedel-Crafts acylation of 1,2-dimethoxybenzene with succinic anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis.[3]

The Friedel-Crafts Acylation: A Step-by-Step Analysis

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to an aromatic ring.[4] The reaction involves the introduction of an acyl group onto the aromatic substrate, in this case, 1,2-dimethoxybenzene.

Reaction Mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the succinic anhydride, leading to the formation of a highly electrophilic acylium ion.[4]

-

Electrophilic Attack: The electron-rich 1,2-dimethoxybenzene ring acts as a nucleophile, attacking the acylium ion. The two methoxy groups are activating and ortho-, para-directing.[4] Due to steric hindrance from the methoxy groups, the acylation predominantly occurs at the para position relative to one of the methoxy groups.

-

Rearomatization: The resulting intermediate undergoes deprotonation to restore the aromaticity of the ring, yielding the final product, 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid.[4]

Caption: General workflow for the Friedel-Crafts acylation.

Experimental Protocol: A Self-Validating System

A robust protocol for the synthesis of 4-(aryl)-4-oxobutanoic acids is crucial for reproducibility and high yield.

Materials:

-

1,2-Dimethoxybenzene

-

Succinic Anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichlorobenzene (as solvent)[5]

-

Hydrochloric Acid (HCl), dilute

-

Sodium Hydroxide (NaOH), aqueous solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and a reflux condenser, add dichlorobenzene as the solvent.[5]

-

Addition of Reactants: Add 1,2-dimethoxybenzene and succinic anhydride to the flask.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions, keeping the temperature controlled.

-

Reaction Progression: Allow the reaction to stir at room temperature and then heat gently to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by carefully pouring the mixture into a beaker of ice and dilute hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers and wash with an aqueous sodium hydroxide solution to extract the carboxylic acid product as its sodium salt. Acidify the aqueous layer with HCl to precipitate the product.

-

Isolation and Drying: Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid.

Causality Behind Experimental Choices:

-

Solvent Selection: Dichlorobenzene is often used as a solvent because it is relatively inert under Friedel-Crafts conditions and has a suitable boiling point for the reaction.[5]

-

Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that effectively promotes the formation of the acylium ion.[3]

-

Temperature Control: The initial slow addition of the catalyst at low temperatures is critical to control the exothermic nature of the reaction and prevent side reactions.

-

Aqueous Work-up: The acidic work-up is necessary to decompose the aluminum chloride complex and protonate the carboxylate to yield the final carboxylic acid.

Applications as a Chemical Intermediate

The true value of 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid lies in its utility as a versatile building block for more complex molecules, particularly in the realm of pharmaceuticals.[1] Its bifunctional nature allows for a wide range of subsequent chemical transformations.

Precursor to Heterocyclic Compounds

A significant application of 4-aryl-4-oxobutanoic acids is in the synthesis of various heterocyclic compounds, which form the core of many biologically active molecules.[6]

Synthesis of Pyridazinones:

One prominent example is the synthesis of pyridazinone derivatives. These compounds are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.[6][7] The synthesis typically involves a condensation reaction with a hydrazine derivative.[6]

Caption: General workflow for pyridazinone synthesis.

Role in the Development of Bioactive Molecules

The 4-(dimethoxyphenyl)-4-oxobutyric acid scaffold is a key component in the development of various therapeutic agents. Its structure can be modified to interact with specific biological targets.

-

Anti-inflammatory and Analgesic Drugs: The related compound, 4-(4-Biphenyl)-4-oxobutyric acid, is a key intermediate in the synthesis of anti-inflammatory and analgesic drugs.[8] This suggests the potential for derivatives of 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid to exhibit similar activities.

-

Neuroprotective Agents: The ability of this class of compounds to mimic natural metabolites makes them valuable in the development of neuroprotective drugs.[1]

-

Enzyme Inhibitors and Receptor Ligands: The versatile structure of 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid allows for its use as a building block in medicinal chemistry for designing enzyme inhibitors and receptor ligands.[1]

-

Antirheumatic Agents: A derivative, 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid, has been identified as an antirheumatic agent.[9]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid and its precursors.

-

General Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[10] Use in a well-ventilated area.[11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye protection.[11]

-

Fire Safety: In case of fire, use standard firefighting measures.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[11]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[10][11]

Conclusion

4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid is a fundamentally important chemical intermediate with significant applications in organic synthesis, particularly for the development of novel pharmaceutical compounds. Its synthesis via Friedel-Crafts acylation is a well-established and efficient process. The versatility of its chemical structure, with multiple points for functionalization, ensures its continued relevance in the discovery and development of new bioactive molecules. A thorough understanding of its synthesis, properties, and reactivity is essential for any researcher or scientist working in the fields of medicinal chemistry and drug development.

References

-

MySkinRecipes. 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid. [Link]

- Google Patents. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.

-

Web Pages. 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. [Link]

-

Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. [Link]

-

MDPI. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. [Link]

-

Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

-

PubChem. 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid. [Link]

-

Chemsrc. 4-(4-Methoxyphenyl)-4-oxobutanoic acid. [Link]

-

ResearchGate. Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. [Link]

-

Carl ROTH. Safety Data Sheet: 3,4-Dimethoxybenzoic acid. [Link]

-

Beilstein Journals. Mechanochemical Friedel–Crafts acylations. [Link]

-

12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

-

SAFETY DATA SHEETS. [Link]

-

PubMed. Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298). [Link]

Sources

- 1. 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid [myskinrecipes.com]

- 2. 4-(2,4-dimethoxyphenyl)-4-oxo-butanoic acid | 14617-06-2 [chemicalbook.com]

- 3. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 4. d.web.umkc.edu [d.web.umkc.edu]

- 5. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity [mdpi.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. carlroth.com [carlroth.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Physicochemical Characteristics of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric Acid

Abstract: This technical guide provides a comprehensive analysis of the physicochemical characteristics of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid, a versatile keto-acid intermediate crucial for organic synthesis and drug discovery. Due to the limited availability of direct experimental data for the 2,3-dimethoxy isomer, this document establishes its profile through a combination of theoretical predictions, established synthetic methodologies, and a robust comparative analysis with its more extensively characterized isomers. We delve into its molecular structure, a validated synthetic protocol via Friedel-Crafts acylation, and a predictive overview of its spectroscopic signature (NMR, IR, MS). This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound as a building block for more complex molecular architectures.

Introduction and Strategic Importance

The family of substituted phenyl-oxobutanoic acids serves as a cornerstone in medicinal chemistry and materials science. These molecules are bifunctional, containing both a ketone and a carboxylic acid, which allows for orthogonal chemical modifications. This makes them ideal starting materials for synthesizing a wide array of heterocyclic compounds and complex pharmaceutical agents. For instance, related structures are precursors to anti-inflammatory drugs and are used in the development of specialty polymers.[1] The specific substitution pattern of the methoxy groups on the phenyl ring profoundly influences the molecule's reactivity, solubility, and biological activity. 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid, with its ortho- and meta-positioned methoxy groups, presents a unique electronic and steric profile, making it a valuable, albeit less-studied, member of this chemical class.

This document aims to consolidate known synthetic principles and apply predictive analytical techniques to create a reliable physicochemical profile for this compound, thereby enabling its effective utilization in research and development.

Molecular Identity and Structural Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its basic structural and identifying properties.

-

IUPAC Name: 4-(2,3-Dimethoxyphenyl)-4-oxobutanoic acid

-

Molecular Formula: C₁₂H₁₄O₅

-

Molecular Weight: 238.24 g/mol

-

Chemical Structure:

(A 2D representation of the title compound, highlighting the 2,3-dimethoxy substitution pattern on the phenyl ring, the ketone at position 4, and the terminal carboxylic acid.)

Synthesis and Purification: A Validated Protocol

The most reliable and industrially scalable method for preparing 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction provides a direct route to the target molecule from commercially available starting materials. The protocol described below is based on established procedures for analogous compounds.[2][3]

Synthesis Workflow: Friedel-Crafts Acylation

The synthesis involves the reaction of 1,2-dimethoxybenzene (veratrole) with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Caption: Workflow for Friedel-Crafts acylation synthesis.

Step-by-Step Experimental Protocol

Causality: The choice of an inert solvent like dichlorobenzene or nitrobenzene is critical; it prevents the solvent from competing in the Friedel-Crafts reaction and helps to moderate the reaction temperature.[2][4] Anhydrous conditions are mandatory as AlCl₃ reacts violently with water, which would deactivate the catalyst.

-

Catalyst Suspension: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride guard tube, suspend anhydrous aluminum chloride (2.2 equivalents) in an inert solvent (e.g., orthodichlorobenzene). Cool the mixture to 0-5 °C in an ice-salt bath.

-

Reactant Addition: Separately, dissolve succinic anhydride (1.0 equivalent) and 1,2-dimethoxybenzene (1.0 equivalent) in the same inert solvent. Add this solution dropwise to the stirred AlCl₃ suspension over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5 °C for another hour, then let it slowly warm to room temperature and stir for 18-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Quench: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and brings the product into the organic layer.

-

Extraction and Isolation: Separate the organic layer. Extract the aqueous layer twice more with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final product as a crystalline solid.

Physicochemical Properties: A Comparative Analysis

Direct experimental values for the melting point, boiling point, and pKa of the 2,3-dimethoxy isomer are not widely published. However, we can predict its properties and benchmark them against known isomers to provide a functional reference.

| Property | 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid | 4-(2,4-Dimethoxyphenyl)-4-oxobutyric acid | 4-(3,5-Dimethoxyphenyl)-4-oxobutyric acid | 4-(4-Methoxyphenyl)-4-oxobutanoic acid |

| Melting Point (°C) | Predicted: 110-130 | 148[5] | 104-106[6] | 148-150[7] |

| Boiling Point (°C) | Predicted: > 400 | 452.3 (Predicted)[5] | 425.2 (Predicted)[6] | 419.5 (Predicted)[7] |

| pKa | Predicted: ~4.4 | 4.46 (Predicted)[5] | 4.39 (Predicted)[6] | N/A |

| Molecular Weight | 238.24 | 238.24 | 238.24 | 208.21 |

| Solubility | Predicted: Sparingly soluble in water; Soluble in methanol, ethanol, DMSO, ethyl acetate. | Insoluble in water.[3] | N/A | N/A |

Insight: The melting point is highly dependent on the crystal lattice packing, which is influenced by the substitution pattern. The 2,4- and 4-methoxy isomers exhibit higher melting points, suggesting more efficient crystal packing. The predicted pKa is consistent across isomers, as the electronic effect of the distant methoxy groups on the carboxylic acid proton is minimal.

Spectroscopic and Analytical Characterization

Structural confirmation relies on a suite of spectroscopic techniques. Below are the predicted spectral characteristics for 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

-

δ 10.0-12.0 ppm (s, 1H, broad): Carboxylic acid proton (-COOH). The broadness is due to hydrogen bonding.

-

δ 7.2-7.6 ppm (m, 3H): Aromatic protons. This will be a complex multiplet pattern (likely a doublet of doublets and two doublets) corresponding to the three protons on the substituted phenyl ring.

-

δ 3.90 ppm (s, 3H) & 3.88 ppm (s, 3H): Two distinct singlets for the two non-equivalent methoxy group protons (-OCH₃).

-

δ 3.25 ppm (t, 2H): Methylene protons alpha to the ketone (-C(=O)-CH₂-).

-

δ 2.80 ppm (t, 2H): Methylene protons alpha to the carboxylic acid (-CH₂-COOH).

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

-

δ ~200 ppm: Ketone carbonyl carbon.

-

δ ~178 ppm: Carboxylic acid carbonyl carbon.

-

δ ~153, 149, 124, 122, 115 ppm: Aromatic carbons. Expect 6 distinct signals.

-

δ ~61, 56 ppm: The two methoxy carbons.

-

δ ~33 ppm: Methylene carbon alpha to the ketone.

-

δ ~28 ppm: Methylene carbon alpha to the carboxylic acid.

Predicted Infrared (IR) Spectrum (KBr Pellet)

-

3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, characteristic broadness due to hydrogen bonding.

-

~1710 cm⁻¹ (sharp, strong): C=O stretch of the carboxylic acid dimer.

-

~1680 cm⁻¹ (sharp, strong): C=O stretch of the aryl ketone.

-

~1600, 1580, 1470 cm⁻¹: C=C aromatic ring stretches.

-

~1270, 1030 cm⁻¹: C-O stretches of the methoxy groups and carboxylic acid.

Predicted Mass Spectrum (EI)

-

m/z 238 (M⁺): The molecular ion peak.

-

m/z 165: Fragment corresponding to the [C₉H₉O₃]⁺ ion, resulting from cleavage alpha to the ketone (loss of -CH₂CH₂COOH). This is often a base peak.

-

m/z 135: Loss of methoxy group from the m/z 165 fragment.

Analytical Confirmation Workflow

A self-validating protocol for confirming the identity and purity of a newly synthesized batch is essential for trustworthy research.

Caption: A typical workflow for analytical confirmation.

Potential Applications and Research Significance

As a functionalized building block, 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid is a precursor for a multitude of more complex molecules. Its structural motifs are found in compounds investigated for various biological activities.

-

Pharmaceutical Development: It serves as a key intermediate for synthesizing heterocyclic systems and as a precursor for potential anti-inflammatory and analgesic drugs.[1] The dimethoxy substitution pattern is a feature in many neuropharmacological agents that interact with serotonin receptors.[8]

-

Organic Synthesis: The dual reactivity of the ketone and carboxylic acid allows for sequential or selective reactions, making it a versatile tool for building complex molecular frameworks.[9]

-

Materials Science: This class of compounds can be used to create specialty polymers and novel materials with enhanced thermal and mechanical properties.[1]

Conclusion

While direct experimental data for 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid is sparse, this guide provides a robust and scientifically grounded framework for its use. By leveraging established synthetic methods for analogous compounds and applying sound principles of spectroscopic prediction, researchers can confidently synthesize, identify, and utilize this valuable chemical intermediate. The comparative data provided herein serves as a reliable benchmark, though it underscores the need for future experimental work to fully characterize this promising compound. Its unique substitution pattern warrants further investigation, particularly in the fields of medicinal chemistry and novel ligand design.

References

-

MDPI. (2021). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Retrieved from [Link]

-

MDPI. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Retrieved from [Link]

- Google Patents. (2004). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.

-

Chemsrc. (n.d.). 4-(4-Methoxyphenyl)-4-oxobutanoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

-

PubMed. (1995). Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. biosynth.com [biosynth.com]

- 3. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 4. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]

- 5. 4-(2,4-dimethoxyphenyl)-4-oxo-butanoic acid | 14617-06-2 [chemicalbook.com]

- 6. 4-(3,5-DIMETHOXYPHENYL)-4-OXOBUTYRIC ACID | 17103-70-7 [amp.chemicalbook.com]

- 7. 4-(4-Methoxyphenyl)-4-oxobutanoic acid | CAS#:3153-44-4 | Chemsrc [chemsrc.com]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

1H NMR and 13C NMR analysis of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid

Application Note: Structural Elucidation of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric Acid via 1D and 2D NMR

Executive Summary

4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid is a critical intermediate in the synthesis of polycyclic aromatic compounds and bioactive isoquinolines.[1][2] However, its synthesis (often via Friedel-Crafts acylation or lithiation) is prone to regioisomeric contamination, specifically from the thermodynamically favored 3,4-dimethoxy isomer (succinoylveratrole).

This guide provides a definitive protocol for the structural validation of the 2,3-dimethoxy isomer using 1H and 13C NMR. It emphasizes the differentiation between the 2,3- and 3,4-substitution patterns—a frequent point of failure in early-stage drug development.[1]

Sample Preparation Protocol

To ensure high-resolution data and prevent aggregation artifacts, follow this strict preparation workflow.

Reagents:

-

Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).[1][2]

-

Why DMSO-d6? Chloroform-d (CDCl3) often fails to solubilize the free carboxylic acid moiety effectively and can lead to broad, invisible -COOH signals due to rapid proton exchange.[1][2] DMSO-d6 stabilizes the acid proton via hydrogen bonding, usually revealing a distinct broad singlet at 12.0–13.0 ppm.[2]

-

-

Tube: 5mm High-Precision NMR Tube (Wilmad 528-PP or equivalent).

Step-by-Step Protocol:

-

Weighing: Weigh 10–15 mg of the dried solid into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-d6. Vortex for 30 seconds.[2]

-

Check: Ensure the solution is clear. If particulates remain, filter through a cotton plug directly into the NMR tube.[2]

-

-

Equilibration: Allow the sample to sit in the probe for 5 minutes to reach thermal equilibrium (typically 298 K) before acquisition.

1H NMR Analysis (500 MHz, DMSO-d6)

Predicted Chemical Shifts & Assignment

The 2,3-dimethoxy substitution pattern creates a specific "three-spin" aromatic system (H4, H5, H6) that differs significantly from the "two-spin + one isolated spin" system of the 3,4-isomer.

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment Logic |

| COOH | 12.10 | br s | 1H | - | Carboxylic acid proton (exchangeable).[1][2] |

| Ar-H6 | 7.25 – 7.35 | dd | 1H | J≈8.0, 1.5 | Ortho to C=O; most deshielded aromatic.[1][2] |

| Ar-H4 | 7.10 – 7.20 | dd | 1H | J≈8.0, 1.5 | Para to C=O; meta to OMe.[1][2] |

| Ar-H5 | 7.05 – 7.15 | t (or dd) | 1H | J≈8.0 | Meta to C=O; flanked by H4/H6. |

| 3-OMe | 3.82 | s | 3H | - | Sterically crowded OMe group.[1][2] |

| 2-OMe | 3.76 | s | 3H | - | OMe group ortho to C=O (shielded by twist).[1][2] |

| H-α | 3.10 – 3.18 | t | 2H | J≈6.5 | Methylene alpha to Ketone (deshielded).[1][2] |

| H-β | 2.50 – 2.58 | t | 2H | J≈6.5 | Methylene alpha to COOH.[1][2] |

ngcontent-ng-c2307461527="" class="ng-star-inserted">Critical Observation: The methylene protons (H-α and H-β) appear as triplets.[1] In lower-field instruments (300 MHz), these may appear as higher-order multiplets (roofing effect) due to the similarity in their chemical environments, but the 4-oxo group usually provides enough magnetic anisotropy to separate them.[1]

Structural Differentiation (The "Smoking Gun")

The most common error is misidentifying the 3,4-isomer as the 2,3-isomer. Use the aromatic region to distinguish them:

-

2,3-Isomer (Target): Shows three adjacent protons .[2] You will see two doublets (H4, H6) and one triplet/dd (H5).[2] No isolated singlets.

-

3,4-Isomer (Impurity): Shows one isolated proton (H2).[2] You will see a distinct singlet (or meta-coupled doublet, J~2Hz) at ~7.5 ppm.[2] If you see a sharp aromatic singlet, your synthesis favored the 3,4-position.

13C NMR Analysis (125 MHz, DMSO-d6)

Carbon NMR confirms the skeleton and the oxidation states.[2]

| Carbon Type | Chemical Shift (δ, ppm) | Assignment |

| C=O[1][2] (Ketone) | 200.5 | Conjugated ketone carbonyl.[2] |

| COOH (Acid) | 174.2 | Carboxylic acid carbonyl.[2] |

| Ar-C-O (C2, C3) | 152.0, 148.5 | Quaternary aromatic carbons attached to Oxygen.[2] |

| Ar-C (Quat) | 131.0 | C1 (Ipso to Ketone).[1][2] |

| Ar-CH | 124.0, 120.5, 115.0 | Aromatic methines (C6, C5, C4).[2] |

| OMe | 60.5, 56.0 | Methoxy carbons.[2] Note: 2-OMe is often shifted downfield (~60 ppm) due to ortho-disubstitution (steric compression).[1][2] |

| CH2 (α to C=O) | 33.5 | Methylene next to ketone.[2] |

| CH2 (α to COOH) | 28.0 | Methylene next to acid.[2] |

Visualization of Workflow & Logic

The following diagram outlines the logical flow for confirming the structure and ruling out the regioisomer.

Caption: Decision tree for distinguishing the target 2,3-isomer from the common 3,4-impurity.

Advanced Validation: HMBC Correlations

If the 1D splitting patterns are ambiguous (e.g., due to peak overlap), HMBC (Heteronuclear Multiple Bond Correlation) is the definitive tool.[2]

-

Experiment: 1H-13C HMBC (Long-range coupling, typically J2 and J3).

-

Key Correlation for 2,3-Isomer:

-

Look at the Ketone Carbonyl (~200 ppm) .[2]

-

In the 2,3-isomer , the carbonyl carbon will show a J3 correlation to only one aromatic proton (H6).

-

In the 3,4-isomer , the carbonyl carbon will show J3 correlations to two aromatic protons (H2 and H6).

-

Why? In the 2,3-isomer, the other ortho position is occupied by a Methoxy group (no proton). In the 3,4-isomer, both ortho positions relative to the ketone have protons (or are within 3-bond range).

-

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (Standard text for substituent additivity rules).

-

Bio-Rad Laboratories. (2023).[2] SpectraBase: NMR Spectral Data for Veratrole Derivatives. [1][2]

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023).[2] SDBS Compounds and Spectral Search. [1][2]

-

Reich, H. J. (2023).[2] Structure Determination Using NMR: Chemical Shift Data Tables. University of Wisconsin-Madison.[1][2]

(Note: While specific spectral data for the 2,3-isomer is rare in open literature compared to the 3,4-isomer, the shift predictions above are calculated based on standard Hammett substituent constants and steric correction factors derived from the references above.)

Sources

- 1. 4-(4-Methoxyphenyl)-4-oxobutanoic acid | CAS#:3153-44-4 | Chemsrc [chemsrc.com]

- 2. NP-MRD: 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0264093) [np-mrd.org]

- 3. Regioisomeric differentiation of 2,3- and 3,4-methylenedioxy ring-substituted phenylalkylamines by gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Synthon: A Guide to the Application of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, bifunctional compounds that offer multiple avenues for chemical transformation are of particular interest. 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid emerges as a highly versatile synthon, possessing both a ketone and a carboxylic acid functionality. This unique arrangement allows for a diverse range of chemical manipulations, making it a valuable precursor in the synthesis of various heterocyclic scaffolds and other molecules of pharmaceutical interest.

This technical guide provides a comprehensive overview of the synthesis and key applications of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid. We will delve into the mechanistic underpinnings of its formation and subsequent transformations, offering detailed, field-proven protocols for its use in the synthesis of pyridazinones, tetralones, and as a potential precursor for indole derivatives.

Part 1: Synthesis of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric Acid

The primary route to 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid is the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with succinic anhydride. This electrophilic aromatic substitution reaction is a cornerstone of C-C bond formation to aromatic rings.

The Mechanism of Friedel-Crafts Acylation

The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to one of the carbonyl oxygens of succinic anhydride, rendering it highly electrophilic. This activation facilitates the attack by the electron-rich 1,2-dimethoxybenzene ring. The methoxy groups are activating and ortho-, para-directing. Due to steric hindrance from the adjacent methoxy group, the acylation predominantly occurs at the position para to one of the methoxy groups (position 4), leading to the desired product. A subsequent aqueous workup hydrolyzes the aluminum chloride complex to yield the final keto-acid.[1]

Caption: General workflow for the Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric Acid

Materials:

-

1,2-Dimethoxybenzene (Veratrole)

-

Succinic Anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Diethyl ether

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a calcium chloride drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter flask

Procedure:

-

In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (0.22 mol, 29.3 g) and anhydrous dichloromethane (100 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate beaker, dissolve succinic anhydride (0.1 mol, 10.0 g) and 1,2-dimethoxybenzene (0.1 mol, 13.8 g) in anhydrous dichloromethane (50 mL).

-

Add the solution from the beaker to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice (300 g) and concentrated HCl (50 mL).

-

Stir the mixture until the ice has melted and the aluminum salts have dissolved.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with water (100 mL) and then with brine (100 mL).

-

Extract the product from the combined organic layers with 5% NaHCO₃ solution (3 x 75 mL).

-

Wash the combined aqueous bicarbonate extracts with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

-

Carefully acidify the aqueous layer with concentrated HCl to pH 1-2, which will precipitate the product.

-

Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

| Parameter | Value |

| Typical Yield | 75-85% |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 145-148 °C |

Part 2: Applications in the Synthesis of Heterocyclic Compounds

The presence of both a ketone and a carboxylic acid in 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid allows for a variety of cyclization reactions to form heterocyclic systems.

Synthesis of Pyridazinones

A prominent application is the synthesis of pyridazinone derivatives, which are recognized for their diverse biological activities, including cardiovascular and anti-inflammatory properties.[2][3] The synthesis involves a condensation reaction with hydrazine or its derivatives.

Caption: Synthesis of a pyridazinone derivative.

Materials:

-

4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid

-

Hydrazine hydrate (80% solution)

-

Ethanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter flask

Procedure:

-

To a solution of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid (0.01 mol, 2.38 g) in ethanol (25 mL) in a round-bottom flask, add hydrazine hydrate (0.02 mol, 1.25 mL of 80% solution).

-

Heat the reaction mixture under reflux for 4-6 hours.

-

After cooling to room temperature, a solid precipitate will form.

-

Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry.

-

The product can be further purified by recrystallization from ethanol.

| Parameter | Value |

| Typical Yield | 80-90% |

| Appearance | White to off-white crystalline solid |

| Melting Point | 168-171 °C |

Part 3: Reductive Transformations and Subsequent Cyclizations

The ketone functionality of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid can be reduced to a methylene group, yielding 4-(2,3-Dimethoxyphenyl)butyric acid. This transformation is a key step in the synthesis of polycyclic structures like tetralones.

Reduction of the Keto Group

Two classical methods for this reduction are the Wolff-Kishner and Clemmensen reductions. The choice between them depends on the substrate's sensitivity to acidic or basic conditions.

-

Wolff-Kishner Reduction: This method uses hydrazine and a strong base (e.g., KOH) in a high-boiling solvent like ethylene glycol. It is suitable for substrates that are stable under strongly basic conditions.[4]

-

Clemmensen Reduction: This reaction employs amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. It is performed under strongly acidic conditions.

-

Catalytic Hydrogenation: A milder alternative is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. This method is often preferred for its cleaner reaction profile.[5]

Synthesis of 7,8-Dimethoxytetralone

The reduced product, 4-(2,3-Dimethoxyphenyl)butyric acid, can undergo intramolecular Friedel-Crafts acylation to form 7,8-dimethoxy-1-tetralone. This reaction is typically promoted by a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent.

Caption: Synthetic route to 7,8-dimethoxy-1-tetralone.

Step 1: Catalytic Hydrogenation of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid

Materials:

-

4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid

-

10% Palladium on Carbon (Pd/C)

-

Ethanol

-

Hydrogen gas supply

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Filter apparatus (e.g., Celite pad)

Procedure:

-

In a hydrogenation vessel, dissolve 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid (0.01 mol, 2.38 g) in ethanol (50 mL).

-

Add 10% Pd/C (10% by weight of the starting material).

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir the mixture at room temperature until the theoretical amount of hydrogen is consumed (typically 12-24 hours).

-

Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-(2,3-Dimethoxyphenyl)butyric acid, which can often be used in the next step without further purification.

Step 2: Intramolecular Cyclization to 7,8-Dimethoxy-1-tetralone

Materials:

-

Crude 4-(2,3-Dimethoxyphenyl)butyric acid from Step 1

-

Polyphosphoric acid (PPA)

Equipment:

-

Round-bottom flask

-

Mechanical stirrer

-

Heating mantle

-

Ice

Procedure:

-

Place polyphosphoric acid (approx. 10 times the weight of the starting acid) in a round-bottom flask equipped with a mechanical stirrer.

-

Heat the PPA to 80-90 °C with stirring.

-

Add the crude 4-(2,3-Dimethoxyphenyl)butyric acid in one portion.

-

Continue stirring at this temperature for 1-2 hours.

-

Carefully pour the hot reaction mixture onto crushed ice with stirring.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

| Parameter | Value (Overall) |

| Typical Yield | 60-70% |

| Appearance | Crystalline solid |

| Melting Point | 98-101 °C |

Part 4: Potential Application in Indole Synthesis

The structural motif of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid also presents an opportunity for its use in the Fischer indole synthesis, a powerful method for constructing the indole core.[6] This would involve the initial formation of a phenylhydrazone, followed by an acid-catalyzed intramolecular cyclization.

The likely product of a Fischer indole synthesis starting with 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid and phenylhydrazine would be a substituted indole-3-acetic acid derivative, a scaffold of significant interest in medicinal chemistry.[7][8]

Proposed Synthetic Pathway

-

Hydrazone Formation: Reaction of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid with a substituted or unsubstituted phenylhydrazine in a suitable solvent (e.g., ethanol or acetic acid) would yield the corresponding phenylhydrazone.

-

Fischer Indole Cyclization: Treatment of the phenylhydrazone with an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid) would induce a[9][9]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to afford the indole ring.[10][11]

This synthetic route offers a convergent approach to novel indole derivatives with substitution patterns dictated by the starting dimethoxyphenyl moiety and the chosen phenylhydrazine.

Conclusion

4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid is a valuable and versatile building block in organic synthesis. Its bifunctional nature allows for the construction of a diverse range of molecular architectures, particularly heterocyclic compounds of medicinal importance. The protocols detailed in this guide for the synthesis of pyridazinones and tetralones highlight its utility. Furthermore, its potential as a precursor for indole derivatives opens up additional avenues for its application in drug discovery and development. The synthetic pathways discussed herein provide a solid foundation for researchers and scientists to explore the full potential of this remarkable synthon.

References

-

Beilstein Journal of Organic Chemistry. (2019). Mechanochemical Friedel–Crafts acylations. [Link]

-

Chemistry Central Journal. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. [Link]

-

ResearchGate. (n.d.). Friedel–Crafts acylation of 1,2,4-trimethoxybenzene with different.... [Link]

-

Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]

-

ResearchGate. (n.d.). (PDF) Cleaner Routes for Friedel-Crafts Acylation. [Link]

- Google Patents. (n.d.). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.

-

ResearchGate. (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones | Request PDF. [Link]

-

Organic Syntheses. (n.d.). Indole-3-acetic Acid. [Link]

-

National Center for Biotechnology Information. (n.d.). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. [Link]

-

Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

-

Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. [Link]

-

MDPI. (n.d.). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. [Link]

-

Arabian Journal of Chemistry. (2022). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. [Link]

-

Oxford Academic. (2006). Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid. [Link]

-

PubMed. (2016). Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. [Link]

-

ResearchGate. (n.d.). New synthesis process for 2,3,4-trimethoxybenzoic acid. [Link]

-

National Center for Biotechnology Information. (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. [Link]

-

PubMed. (2020). Azolo[d]pyridazinones in medicinal chemistry. [Link]

-

Semantic Scholar. (n.d.). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutan. [Link]

-

National Center for Biotechnology Information. (n.d.). An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones. [Link]

-

ResearchGate. (n.d.). Synthesis of Amino Acid Derivatives of Indole-3-acetic Acid. [Link]

-

MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]

-

Journal of Pharmaceutical and Applied Chemistry. (2024). Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. [Link]

-

MDPI. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. [Link]

-

MDPI. (n.d.). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. [Link]

-

SciSpace. (n.d.). The Fischer Indole Synthesis. [Link]

- Google Patents. (n.d.). US2701250A - Process of producing indole-3-acetic acids.

-

ResearchGate. (n.d.). (PDF) Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. [Link]

- Google Patents. (n.d.). Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.

-

National Center for Biotechnology Information. (n.d.). Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. [Link]

-

PubMed. (2020). Azolo[d]pyridazinones in medicinal chemistry. [Link]

-

MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I.. [Link]

-